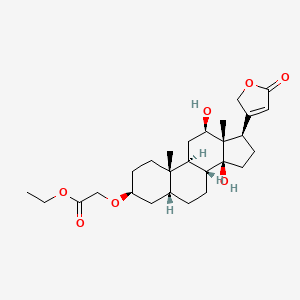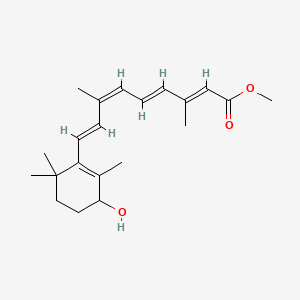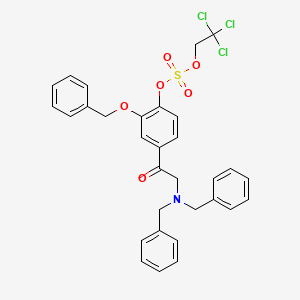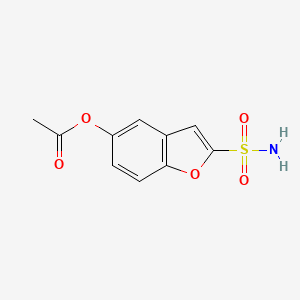
2-Ethoxy-2-oxoethoxy Digoxigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-oxoethoxy Digoxigenin is a chemical compound with the molecular formula C27H40O7 and a molecular weight of 476.602 g/mol . It is an intermediate used in the synthesis of Digoxigenin NHS-ester, which is a digoxin cross-linking reagent. This compound is significant in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Ethoxy-2-oxoethoxy Digoxigenin involves several steps. One common method includes the reaction of Digoxigenin with ethyl chloroformate in the presence of a base such as pyridine . The reaction conditions typically involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate products. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Ethoxy-2-oxoethoxy Digoxigenin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethoxy-2-oxoethoxy Digoxigenin has several scientific research applications:
Biology: In biological research, it is used in the study of molecular interactions and as a labeling reagent.
Industry: It is used in the production of high-quality reference materials and proficiency testing.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-oxoethoxy Digoxigenin involves its interaction with specific molecular targets. It acts as a cross-linking reagent, forming covalent bonds with target molecules. This interaction can affect the molecular pathways involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
2-Ethoxy-2-oxoethoxy Digoxigenin is unique due to its specific structure and functional groups. Similar compounds include:
Digoxigenin: The parent compound from which this compound is derived.
Digoxigenin NHS-ester: A derivative used as a cross-linking reagent.
Other cardenolides: Compounds with similar steroid structures but different functional groups. The uniqueness of this compound lies in its specific ethoxy and oxoethoxy functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C27H40O7 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
ethyl 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate |
InChI |
InChI=1S/C27H40O7/c1-4-32-24(30)15-33-18-7-9-25(2)17(12-18)5-6-20-21(25)13-22(28)26(3)19(8-10-27(20,26)31)16-11-23(29)34-14-16/h11,17-22,28,31H,4-10,12-15H2,1-3H3/t17-,18+,19-,20-,21+,22-,25+,26+,27+/m1/s1 |
Clé InChI |
HHBPTZGPRNKMSQ-SKNCZILFSA-N |
SMILES isomérique |
CCOC(=O)CO[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C |
SMILES canonique |
CCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)



![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)

![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
